molecular formula C12H23N3 B13316006 (3-Methylbutyl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine

(3-Methylbutyl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B13316006
M. Wt: 209.33 g/mol
InChI Key: JZEDIFYGWDWJRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation of appropriate hydrazines with 1,3-diketones to form the pyrazole ring . Subsequent alkylation reactions introduce the desired substituents under controlled conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free condensation and reductive amination are employed to streamline the process and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

(3-Methylbutyl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Mechanism of Action

The mechanism of action of (3-Methylbutyl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The pyrazole ring can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity . This interaction can influence various biological processes, including signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methylbutyl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to act as a versatile ligand and its potential therapeutic applications make it a valuable compound in various fields of research .

Properties

Molecular Formula

C12H23N3

Molecular Weight

209.33 g/mol

IUPAC Name

3-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]butan-1-amine

InChI

InChI=1S/C12H23N3/c1-9(2)6-7-13-8-12-10(3)14-15(5)11(12)4/h9,13H,6-8H2,1-5H3

InChI Key

JZEDIFYGWDWJRS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CNCCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.